molecular formula C6H4INO2 B13032833 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13032833
M. Wt: 249.01 g/mol
InChI Key: UVQGRWGTOMJTLJ-UHFFFAOYSA-N
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Description

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a halogenated pyridine derivative characterized by an iodine atom at the 5-position, a ketone group at the 2-position, and an aldehyde group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde and iodine substituents. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Heck reactions), while the aldehyde group enables condensation reactions for forming Schiff bases or heterocyclic derivatives .

Properties

IUPAC Name

5-iodo-2-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGRWGTOMJTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the iodination of 2-oxo-1,2-dihydropyridine-3-carbaldehyde. One common method includes the reaction of 2-oxo-1,2-dihydropyridine-3-carbaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, acetonitrile), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

    Reduction: 5-Iodo-2-oxo-1,2-dihydropyridine-3-methanol.

Scientific Research Applications

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and carbonyl groups may play a role in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

The structural and functional similarities of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde to other halogenated pyridine derivatives are outlined below. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Halogen-Substituted Analogs

Table 1: Comparison of Halogenated Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound C₆H₄INO₂ ~263.01 I (5), CHO (3), O (2) Reactive in cross-coupling; used in medicinal intermediates
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde C₆H₄FNO₂ 141.1 F (5), CHO (3), O (2) Higher polarity; used as a pharmaceutical reagent
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde C₆H₄ClNO₂ ~157.56 Cl (5), CHO (3), O (2) Moderate reactivity; availability as a chemical intermediate
Methyl 5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylate C₇H₆INO₃ ~279.03 I (5), COOCH₃ (3), O (2) Ester derivative; lower reactivity in cross-coupling compared to aldehyde

Key Observations:

  • Reactivity: The iodine substituent enhances leaving-group capability, making 5-iodo derivatives more reactive in nucleophilic substitutions than fluoro or chloro analogs. The aldehyde group further broadens reactivity for condensations .
  • Synthetic Yield: The synthesis of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate achieved only 15% yield , whereas 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde was synthesized with a 42% yield , reflecting challenges in iodination steps.
  • Applications: Fluorinated derivatives are commonly used in drug discovery due to fluorine’s metabolic stability, while iodo derivatives are preferred for catalytic cross-coupling in complex molecule synthesis .
Functional Group Variants

Table 2: Comparison with Carboxylic Acid and Ester Derivatives

Compound Name Molecular Formula Functional Group (Position) Key Properties/Applications
6-(5-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₂₅H₁₅N₃O₄S₂ COOH (3) High melting point (287–289 °C); potential use in materials science
Methyl 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylate C₇H₆BrNO₃ COOCH₃ (3) Bromine enhances electrophilicity; intermediate in agrochemicals

Key Observations:

  • Physical Properties: The carboxylic acid derivative (Table 2) exhibits a high melting point (287–289 °C) due to strong hydrogen bonding and crystallinity, unlike the aldehyde or ester variants .
  • Reactivity: Carboxylic acids are less reactive in cross-coupling but serve as precursors for amides or salts. Esters balance reactivity and stability for industrial-scale synthesis .

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